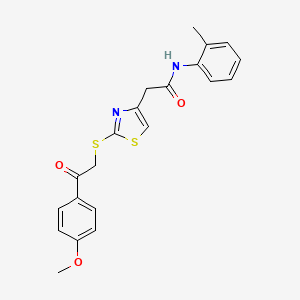

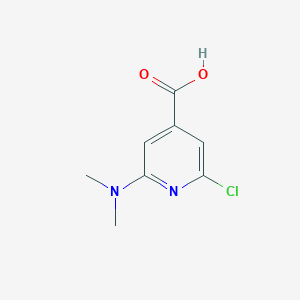

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on thiazolidine derivatives with potential antioxidant, anti-inflammatory, and hypoglycemic activities, which suggests that the compound may also possess similar biological properties due to its structural similarities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives is described in the provided papers. These compounds are synthesized using conventional, mild reaction conditions and are accomplished in good yields. The synthesis typically involves multiple steps, starting from readily available precursors and proceeding through a series of reactions that build the desired thiazolidine core and introduce various substituents to achieve the target molecules .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a 1,3-thiazolidin-5-yl moiety, which is a ring structure containing both sulfur and nitrogen atoms. This core is often functionalized with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a 4-methoxyphenyl group and an o-tolyl group suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine derivatives typically include the formation of the thiazolidine ring, followed by the introduction of various substituents. The reactions may involve nucleophilic substitutions, condensations, and other transformations that are common in the synthesis of heterocyclic compounds. The specific reactions for the compound are not detailed in the provided papers, but they likely follow similar synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of substituents like methoxy and tolyl groups can affect these properties by altering the compound's polarity and steric hindrance. The provided papers do not detail the physical and chemical properties of the specific compound , but they do suggest that the synthesized derivatives possess significant biological activities, which may be attributed to their favorable physicochemical characteristics .

科学的研究の応用

Crystal Structure Analysis

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide has been studied for its crystal structures. In particular, similar structures such as (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one and (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide have been analyzed, providing insights into the molecular configurations and potential interactions within crystal lattices (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Pharmacological Interactions and Molecular Docking Studies

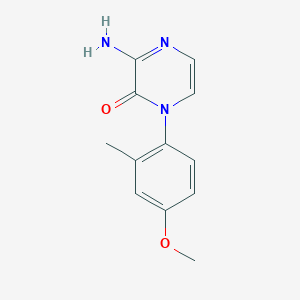

Derivatives of the compound, specifically ones with a 4-methoxyphenyl group within their structure, have shown strong inhibitory activity on the COX-2 enzyme. Molecular docking studies were performed to support the molecule’s COX-2 selectivity, shedding light on the potential pharmacological applications and the interaction dynamics at the molecular level (Ertas et al., 2022).

Anticancer and Antiviral Properties

The compound's derivatives have also been explored for their anticancer properties. A “cost-effective” synthesis approach for a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. The synthesized compound showed promising results in anticancer activity studies (Yushyn, Holota, & Lesyk, 2022). Additionally, derivatives of the compound have demonstrated selective inhibition of leukemia cell lines growth and significant antiviral activity against specific virus strains (Havrylyuk et al., 2013).

特性

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-5-3-4-6-18(14)23-20(25)11-16-12-27-21(22-16)28-13-19(24)15-7-9-17(26-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIBELOZRHBZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)